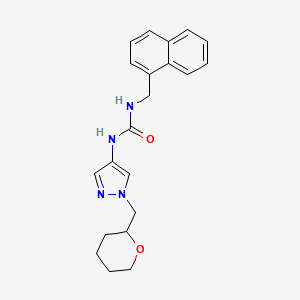
1-(naphthalen-1-ylmethyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(naphthalen-1-ylmethyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Conformation
Research into the conformational adjustments of urea and thiourea derivatives, including those with naphthalen-1-ylmethyl groups, underscores the significance of intramolecular hydrogen bonding and its impact on the assembly of these compounds. The study by Phukan and Baruah (2016) demonstrates how these structural elements influence self-assembly processes, essential for understanding the molecular architecture and its potential applications in material science and drug design (Phukan & Baruah, 2016).
Fluorescent Chemosensors
The compound's framework has been utilized in the development of fluorescent chemosensors. Asiri et al. (2018) synthesized a derivative that acts as a selective and sensitive detector for Al3+ ions, highlighting its utility in environmental monitoring and analytical chemistry (Asiri et al., 2018).
Inhibition of Kinases
Derivatives of this compound have been investigated for their potential as kinase inhibitors, with applications in cancer therapy. Regan et al. (2003) explored the structure-activity relationships of a similar urea derivative, showcasing its role in inhibiting p38alpha MAP kinase, which is pivotal in the treatment of autoimmune diseases (Regan et al., 2003).
Metal Ion Detection and Interaction
Mukherjee et al. (2014) developed a naphthelene-pyrazol conjugate that acts as a highly selective fluorescent sensor for Al(III) ions. This application is crucial for detecting aluminum ions in biological and environmental samples, offering a novel approach for monitoring metal ion levels (Mukherjee et al., 2014).
Drug Delivery and Pharmacokinetics
Further research into the compound's derivatives has implications for drug delivery systems and pharmacokinetics. Studies like those by Iwai et al. (2009) contribute to our understanding of how such compounds can be effectively transported into cells, enhancing drug delivery mechanisms (Iwai et al., 2009).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-21(22-12-17-8-5-7-16-6-1-2-10-20(16)17)24-18-13-23-25(14-18)15-19-9-3-4-11-27-19/h1-2,5-8,10,13-14,19H,3-4,9,11-12,15H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHUAKOKGEMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

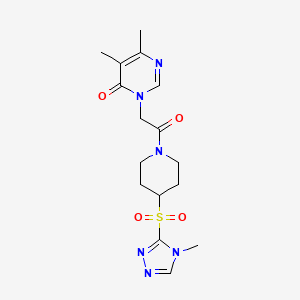
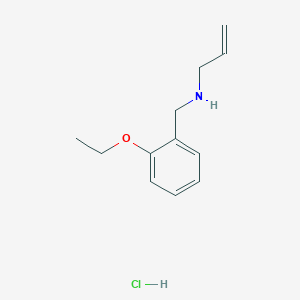
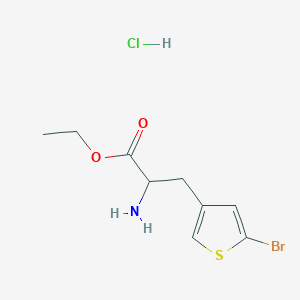
![2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2567946.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2567948.png)


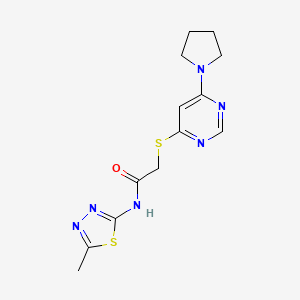

![3,5-Dimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2567955.png)
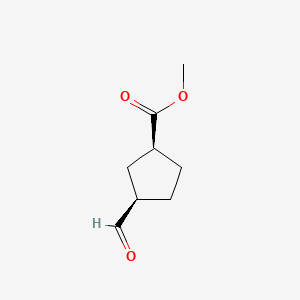
![methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2567957.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)
![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)